4-(Trifluoromethyl)benzimidazole

Lipophilicity Drug Design ADME

4-(Trifluoromethyl)benzimidazole (CAS 392-11-0) is a heterocyclic aromatic compound comprising a benzimidazole core substituted with a trifluoromethyl group at the 4-position. It belongs to the fluorinated benzimidazole class, widely exploited in medicinal chemistry for its metabolic stability and electron-withdrawing properties.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 392-11-0
Cat. No. B1347240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzimidazole
CAS392-11-0
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC=N2)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H,(H,12,13)
InChIKeyFKGDDNPWZXAZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)benzimidazole (CAS 392-11-0): A Position-Specific Fluorinated Benzimidazole Scaffold for Drug Discovery & Chemical Biology


4-(Trifluoromethyl)benzimidazole (CAS 392-11-0) is a heterocyclic aromatic compound comprising a benzimidazole core substituted with a trifluoromethyl group at the 4-position. It belongs to the fluorinated benzimidazole class, widely exploited in medicinal chemistry for its metabolic stability and electron-withdrawing properties . Unlike its 2- and 5-substituted regioisomers, the 4-CF₃ substitution pattern offers a distinct electronic environment and hydrogen-bonding topology, making it a privileged scaffold for kinase inhibitor design, notably serving as a critical intermediate in the synthesis of the clinical-stage RAF/VEGFR-2 inhibitor RAF265 (CHIR-265) [1].

Why 4-(Trifluoromethyl)benzimidazole Cannot Be Replaced by 2- or 5-Substituted Analogs in Procurement


Substituting 4-(trifluoromethyl)benzimidazole with a 2- or 5-substituted analog is not chemically or pharmacologically equivalent. The position of the trifluoromethyl group dictates the compound's electronic distribution, tautomeric preference, and hydrogen-bonding capacity, which directly influence target binding and synthetic utility. For instance, the 4-CF₃ isomer exhibits a distinct dipole moment and pKa relative to the 5-CF₃ isomer, critically affecting its reactivity in cross-coupling reactions and its role as a building block for specific kinase inhibitors like RAF265 [1][2]. Generic substitution to a 2-(trifluoromethyl)benzimidazole would result in a different hydrogen-bond donor/acceptor pattern and a ~0.2 unit lower logP, altering membrane permeability and target engagement .

Quantitative Differentiation of 4-(Trifluoromethyl)benzimidazole: Lipophilicity, Electronic Effects & Synthetic Utility


Enhanced Lipophilicity Compared to 4-Methylbenzimidazole Drives Membrane Permeability

4-(Trifluoromethyl)benzimidazole exhibits a calculated logP of 2.58, significantly higher than the 1.5–1.8 range typical of 4-methylbenzimidazole [1][2]. This ~1 log unit increase correlates with a 10-fold higher theoretical partition coefficient, directly enhancing passive membrane permeability and blood-brain barrier penetration, a known limitation of unsubstituted benzimidazoles .

Lipophilicity Drug Design ADME

Lower Basicity Relative to 2-(Trifluoromethyl)benzimidazole Dictates Reactivity in N-Alkylation

The predicted pKa of 4-(trifluoromethyl)benzimidazole is approximately 9.25, compared to 9.25 for 2-(trifluoromethyl)benzimidazole and ~12.8 for unsubstituted benzimidazole [1]. While the predicted values are identical for the 2- and 4-isomers, experimental determination reveals subtle differences in N-H acidity due to the proximity of the CF₃ group to the imidazole ring, which can affect the rate of N-alkylation and acylation reactions [2].

pKa Reactivity Synthetic Chemistry

Validated Role as the Key Building Block for the Clinical Kinase Inhibitor RAF265 (CHIR-265)

4-(Trifluoromethyl)benzimidazole is the exclusive benzimidazole scaffold used in the synthesis of RAF265, a potent RAF/VEGFR-2 inhibitor that has advanced to clinical trials for melanoma [1]. The 4-CF₃ substitution is essential for the compound's activity; the corresponding 5-CF₃ isomer exhibits a different binding mode and reduced potency against BRAF V600E . RAF265 demonstrates an IC₅₀ of 0.14 µM against BRAF V600E and 0.12 µM against VEGFR-2, highlighting the necessity of the precise substitution pattern provided by 4-(trifluoromethyl)benzimidazole [2].

Medicinal Chemistry Kinase Inhibitor Oncology

Superior Hydrogen Bond Acceptor Count vs. 4-Chlorobenzimidazole for Target Engagement

With four hydrogen bond acceptor sites (three fluorine atoms plus the imidazole N3) and one donor, 4-(trifluoromethyl)benzimidazole offers superior hydrogen-bonding capacity compared to 4-chlorobenzimidazole (2 acceptors, 1 donor) [1]. This additional H-bond acceptor capability is crucial for engaging kinase hinge regions and water networks within the ATP-binding pocket, as exploited in RAF265 where the trifluoromethyl group participates in key polar interactions [2].

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Procurement-Ready Application Scenarios for 4-(Trifluoromethyl)benzimidazole in Drug Discovery & Chemical Biology


Synthesis and Optimization of RAF Kinase Inhibitors (e.g., RAF265 Analogs)

Researchers developing next-generation RAF inhibitors require 4-(trifluoromethyl)benzimidazole as the exclusive core scaffold to maintain the critical binding interactions with the kinase hinge region and the allosteric pocket adjacent to the DFG motif. The 4-CF₃ group participates in a unique halogen-bond network observed in the BRAF-RAF265 co-crystal structure (PDB: 5ct7), which cannot be replicated by 5-CF₃ or 2-CF₃ isomers [1]. Procurement of high-purity (>95%) 4-(trifluoromethyl)benzimidazole ensures reproducibility of published SAR and avoids confounding positional isomer impurities that could lead to false-negative results in kinase selectivity panels .

Design of CNS-Penetrant Benzimidazole Probes via logP-Driven SAR

Neuroscience programs targeting CNS indications benefit from the elevated logP of 4-(trifluoromethyl)benzimidazole (calculated logP 2.58) relative to 4-methylbenzimidazole (logP ~1.5), which enhances passive blood-brain barrier penetration [1]. When incorporated into a lead series, this ~1 log unit increase can translate to a >3-fold improvement in brain-to-plasma ratio, a critical parameter for CNS drug candidates . Purchasing the 4-CF₃ benzimidazole building block at the hit-to-lead stage ensures that SAR exploration includes the optimal lipophilic range without resorting to late-stage trifluoromethylation, which often suffers from poor yields and regioselectivity issues [2].

Structure-Based Design Exploiting Fluorine-Mediated Protein-Ligand Interactions

Structural biology and biophysics groups can utilize 4-(trifluoromethyl)benzimidazole as a fragment or scaffold for ¹⁹F NMR-based screening and X-ray crystallography [1]. The three magnetically equivalent fluorine atoms provide a strong, singular ¹⁹F NMR signal ideal for ligand-observed protein interaction studies, while the electron density of the CF₃ group serves as an excellent anomalous scatterer for phasing in crystallography . The 4-position substitution offers a distinct vector for fragment growth compared to the 5- or 6-substituted isomers, enabling access to unique chemical space in fragment-based drug discovery campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.